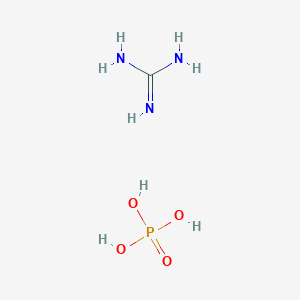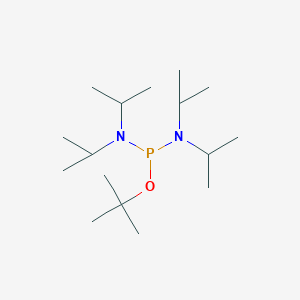
2-Naphthyl trifluoromethyl ketone
Vue d'ensemble
Description
2-Naphthyl trifluoromethyl ketone is a chemical compound with the CAS Number: 1800-42-6 and the molecular weight of 224.18 . It is a white solid and is considered a valuable synthetic target in its own right and as a synthon in the construction of fluorinated pharmacons .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The synthesis of TFMKs has been discussed in-depth in various studies .Molecular Structure Analysis
The IUPAC name for 2-Naphthyl trifluoromethyl ketone is 2,2,2-trifluoro-1-(2-naphthyl)ethanone . The InChI code for this compound is 1S/C12H7F3O/c13-12(14,15)11(16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H .Chemical Reactions Analysis
Trifluoromethyl ketones (TFMKs) are challenging substrates in asymmetric (transfer) hydrogenation . A study has developed iridium/f-amphol and iridium/f-ampha catalysis systems, which provide a highly efficient method for the synthesis of chiral secondary 2,2,2-trifluoroethanols .Physical And Chemical Properties Analysis
2-Naphthyl trifluoromethyl ketone is a white solid . It has a molecular weight of 224.18 . Trifluoromethyl ketones (TFMKs) have stereoelectronic properties that make them challenging substrates in asymmetric (transfer) hydrogenation .Applications De Recherche Scientifique
Asymmetric Hydrogenation
Trifluoromethyl ketones, including 2-Naphthyl trifluoromethyl ketone, are challenging substrates in asymmetric (transfer) hydrogenation due to their stereoelectronic properties . Scientists have developed iridium/f-amphol and iridium/f-ampha catalysis systems, which provide a highly efficient method for the synthesis of chiral secondary 2,2,2-trifluoroethanols in high yields (up to 99%) with excellent enantioselectivities (up to 99% ee) .
Synthesis of Odanacatib and LX-1031
The practicability of the asymmetric hydrogenation methodology was demonstrated through the facile preparation of the key intermediates of Odanacatib and LX-1301 . These are two important pharmaceutical compounds, and the use of 2-Naphthyl trifluoromethyl ketone in their synthesis represents a significant application in medicinal chemistry.
Synthesis of Fluorinated Pharmacons
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . This means that 2-Naphthyl trifluoromethyl ketone can be used as a building block in the synthesis of a wide range of fluorinated pharmaceutical compounds.
Radiosynthetic Utility
The trifluoromethyl ketone group has been used in the preparation of [18F]1a–b, which are based on NE inhibitors . The methodology can be extended to a modular approach, for synthesis of a large variety of fluorine-18 labelled NE inhibitors .
Synthesis of Trifluoromethyl Ketones
2-Naphthyl trifluoromethyl ketone can be synthesized by nucleophilic substitution . This method provides a way to produce 2-Naphthyl trifluoromethyl ketone in a yield of 75% .
Properties and Preparation
2-Naphthyl trifluoromethyl ketone, like other trifluoromethyl ketones, has unique properties that make it a valuable synthetic target . It can be prepared using a variety of methods, and these methods, along with the properties of 2-Naphthyl trifluoromethyl ketone, are the subject of ongoing research .
Safety And Hazards
Orientations Futures
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The development of iridium/f-amphol and iridium/f-ampha catalysis systems for the synthesis of chiral secondary 2,2,2-trifluoroethanols demonstrates the potential for future research and applications .
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-naphthalen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11(16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQLBVFFLIHXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473156 | |
| Record name | 2-NAPHTHYL TRIFLUOROMETHYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl trifluoromethyl ketone | |
CAS RN |
1800-42-6 | |
| Record name | 2-NAPHTHYL TRIFLUOROMETHYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















